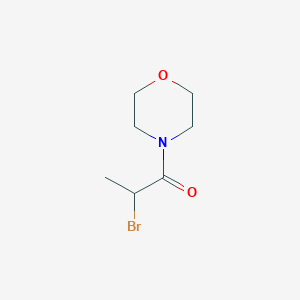

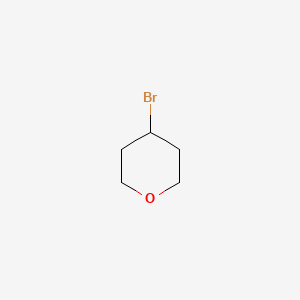

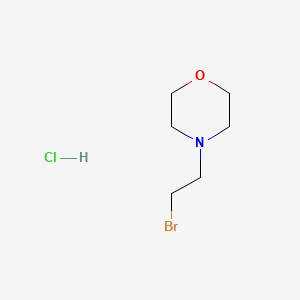

4-(2-Bromoethyl)morpholine hydrochloride

Übersicht

Beschreibung

The compound "4-(2-Bromoethyl)morpholine hydrochloride" is a derivative of morpholine, which is a heterocyclic amine with a morpholine ring as its core structure. Morpholine derivatives are of significant interest due to their wide range of applications in chemical synthesis and potential biological activities.

Synthesis Analysis

The synthesis of morpholine derivatives often involves the reaction of morpholine or its substituted variants with various reagents. For instance, a derivative of morpholine with a 1,3,4-oxadiazole moiety was synthesized by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Another example includes the synthesis of tertiary amino alcohols from 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds . Additionally, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine . These methods typically involve cyclization reactions, Grignard reactions, and refluxing with appropriate reagents.

Molecular Structure Analysis

Morpholine derivatives exhibit a variety of molecular structures, as determined by techniques such as X-ray diffraction. For example, a morpholine derivative with a 1,3,4-oxadiazole moiety crystallizes in the monoclinic system with specific lattice parameters and a residual factor indicating the purity of the crystal . The crystal structure of another derivative, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, shows that the morpholine ring adopts a chair conformation, and the butadiene unit is not planar, suggesting non-conjugation of the double bonds .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions due to their functional groups. The presence of halogens like bromine in the structure allows for further substitution reactions. For instance, the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol involves a one-pot synthesis with 4-bromobenzaldehyde, 2-naphthol, and morpholine, indicating the reactivity of the bromophenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a brominated phenol derivative show three stages of thermolysis, indicating the stability and decomposition patterns of these compounds . The solubility, melting points, and boiling points of these derivatives can vary significantly based on their substituents and overall molecular architecture.

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

4-(2-Bromoethyl)morpholine hydrochloride is utilized in synthesizing various organic compounds. For example, it's used in the creation of (E)-4-morpholine-2-butenoic acid hydrochloride through a reaction with 4-bromo-2-butenoic acid methyl ester, offering a yield of 49.65% (Qiu Fang-li, 2012). Another study demonstrated its use in synthesizing 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting a yield of 62.3% and confirming the structure with IR, 1H NMR, MS technology (Tan Bin, 2011).

Organometallic Chemistry

This compound has been employed in organometallic chemistry, specifically in the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride. These are the first tellurated derivatives of morpholine, used to form complexes with palladium(II) and mercury(II) (A. Singh et al., 2000).

Conversion of Amino Alcohols

In another study, 4-(2-Bromoethyl)morpholine hydrochloride was instrumental in converting 1,2-amino alcohols into morpholines using sulfinamides as protecting/activating groups. This method was efficient in the synthesis of protected morpholines, eventually liberating morpholine hydrochloride salts (Sven P. Fritz et al., 2011).

Synthesis of Complex Structures

The compound has also been used for synthesizing complex structures like cis-3,5-disubstituted morpholine derivatives, highlighting its versatility in organic synthesis (M. D’hooghe et al., 2006). Additionally, it is involved in creating palladium(II) complexes with N-{2-(arylchalcogeno)ethyl}morpholine/piperidine ligands, further showcasing its utility in organometallic chemistry (Pradhumn Singh et al., 2013).

Safety and Hazards

When handling 4-(2-Bromoethyl)morpholine hydrochloride, it’s important to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

4-(2-bromoethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCGPSNHSULUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCBr.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513866 | |

| Record name | 4-(2-Bromoethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoethyl)morpholine hydrochloride | |

CAS RN |

89583-06-2 | |

| Record name | 4-(2-Bromoethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.